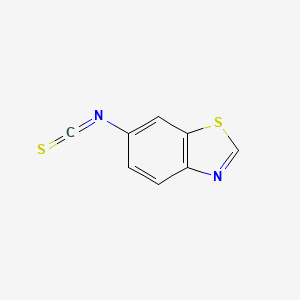![molecular formula C28H24Cl2Zr B13819901 [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride](/img/structure/B13819901.png)
[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride: is a metallocene compound that has garnered interest in various fields of chemistry and materials science This compound is notable for its unique structure, which includes a zirconium center coordinated to fluorenyl and cyclopenta-indenyl ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride typically involves the reaction of zirconium tetrachloride with the corresponding ligands. The process can be summarized as follows:
Ligand Preparation: The fluorenyl and cyclopenta-indenyl ligands are synthesized separately through multi-step organic reactions.
Complex Formation: The ligands are then reacted with zirconium tetrachloride in the presence of a suitable solvent, such as toluene or dichloromethane, under an inert atmosphere to form the desired metallocene complex.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the zirconium center is oxidized to higher oxidation states.
Reduction: Reduction reactions can also occur, leading to the formation of lower oxidation state zirconium species.
Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve the use of other ligands in the presence of a base or under thermal conditions.
Major Products:
Oxidation: Higher oxidation state zirconium complexes.
Reduction: Lower oxidation state zirconium species.
Substitution: New metallocene complexes with different ligands.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound is explored as a catalyst in olefin polymerization reactions, contributing to the production of polyethylene and polypropylene.
Materials Science: It is studied for its potential in creating advanced materials with unique properties.
Biology and Medicine:
Drug Delivery: Research is ongoing to explore its potential in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry:
Polymer Production: Used in the production of high-performance polymers with specific properties tailored for industrial applications.
Mécanisme D'action
The mechanism by which [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride exerts its effects primarily involves its role as a catalyst. The zirconium center interacts with olefin monomers, facilitating their polymerization through a coordination-insertion mechanism. This involves the coordination of the monomer to the zirconium center, followed by insertion into the metal-carbon bond, leading to chain growth.
Comparaison Avec Des Composés Similaires
- [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]titanium dichloride
- [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]hafnium dichloride
Uniqueness:
- Zirconium Center: The presence of zirconium imparts unique catalytic properties compared to titanium and hafnium analogs.
- Ligand Structure: The specific combination of fluorenyl and cyclopenta-indenyl ligands provides distinct steric and electronic environments, influencing the compound’s reactivity and selectivity in catalytic processes.
This detailed article provides a comprehensive overview of [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C28H24Cl2Zr |
|---|---|
Poids moléculaire |
522.6 g/mol |
InChI |
InChI=1S/C28H24.2ClH.Zr/c1-18-15-21-16-19-7-6-8-20(19)17-28(21)22(18)13-14-27-25-11-4-2-9-23(25)24-10-3-5-12-26(24)27;;;/h2-5,9-12,15-17H,6-8,13-14H2,1H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
IPQOYVOJPHZUTL-UHFFFAOYSA-L |
SMILES canonique |
C[C]1[CH][C]2C=C3CCCC3=C[C]2[C]1CC[C]4[C]5C=CC=C[C]5[C]6[C]4C=CC=C6.Cl[Zr]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


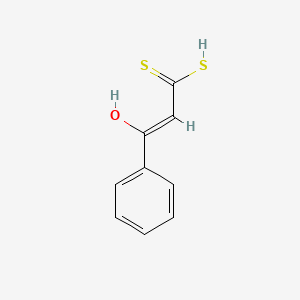

![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)
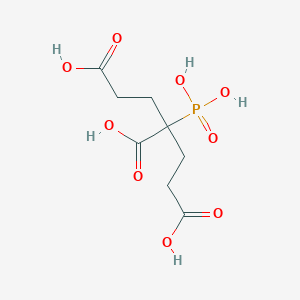



![(2E)-3-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B13819874.png)
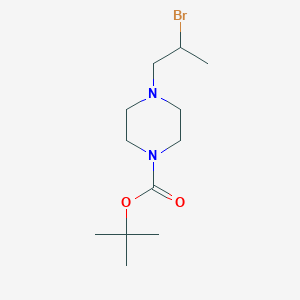


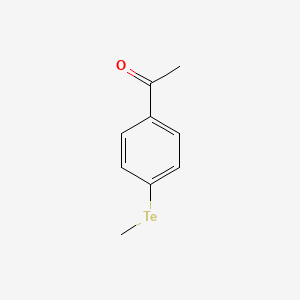
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B13819915.png)
